9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
The compound 9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9-[2-(dimethylamino)ethyl]-3-methyl-2-phenyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one
- 2-[4-[9-(phenylmethyl)-2,3,5,7,9-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7-tetraen-6-yl]-1-piperazinyl]-3-pyridinecarbonitrile
- methyl 2-(11-cyclopropyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-yl)-7-fluoro-1-methyl-benzimidazole-5-carboxylate
Uniqueness
The uniqueness of 9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Its tricyclic core and the presence of diethylaminoethyl and dimethyl groups make it a versatile compound for various applications .
Properties
CAS No. |
67767-04-8 |
---|---|
Molecular Formula |
C40H56N6O8 |
Molecular Weight |
748.9 g/mol |
IUPAC Name |
9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C18H25N3O.C4H6O6/c2*1-5-19(6-2)10-11-20-16-9-7-8-15-13(3)14(4)21(18(15)16)12-17(20)22;5-1(3(7)8)2(6)4(9)10/h2*7-9H,5-6,10-12H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI Key |
ZAMHSVVJRKRBGO-CEAXSRTFSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(=O)CN2C(=C(C3=C2C1=CC=C3)C)C.CCN(CC)CCN1C(=O)CN2C(=C(C3=C2C1=CC=C3)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCN1C(=O)CN2C(=C(C3=C2C1=CC=C3)C)C.CCN(CC)CCN1C(=O)CN2C(=C(C3=C2C1=CC=C3)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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